molecular formula C5H6F2O3 B13350272 3,3-Difluoro-2-oxopropanoic acid ethyl ester

3,3-Difluoro-2-oxopropanoic acid ethyl ester

Cat. No.: B13350272
M. Wt: 152.10 g/mol
InChI Key: LBSHMNJYDBLMFJ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-oxopropanoic acid ethyl ester is a fluorinated organic ester that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive 2-oxoester group adjacent to a difluoromethylene unit, makes it a valuable building block for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents . Researchers utilize this compound in the synthesis of various pharmacologically active structures. For instance, 3-fluoro and 3,3-difluoro substituted β-lactams have been explored as potent tubulin-targeting anticancer agents, acting as analogues of the natural product combretastatin A-4 . These compounds inhibit tubulin polymerization, disrupt microtubule dynamics, and induce apoptosis in cancer cells, demonstrating potent activity against challenging targets such as triple-negative breast cancer (TNBC) cell lines . Furthermore, related 3-oxopropanoic acid ethyl ester derivatives are key intermediates in the multi-step synthesis of best-selling drugs, including the broad-spectrum antibiotic levofloxacin . As a high-purity reference standard, this compound is also critical for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Disclaimer: The information presented is compiled from published research on closely related chemical structures. The specific applications and mechanisms described are based on these analogous compounds and are provided to illustrate the potential research utility of this chemical class.

Properties

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

ethyl 3,3-difluoro-2-oxopropanoate

InChI

InChI=1S/C5H6F2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3

InChI Key

LBSHMNJYDBLMFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-difluoro-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalyl chloride with difluoromethyl magnesium bromide. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of ethyl 3,3-difluoro-2-oxopropanoate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted products depending on the nucleophile used.

    Hydrolysis: Difluoroacetic acid and ethanol.

    Reduction: Difluoro-2-hydroxypropanoate.

Scientific Research Applications

Ethyl 3,3-difluoro-2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-2-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations to introduce fluorine atoms into target molecules .

Comparison with Similar Compounds

Key Properties :

  • Fluorine atoms enhance metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism .
  • The α-ketoester group enables nucleophilic reactions, making it a versatile intermediate in organic synthesis .

Comparison with Structurally Similar Compounds

2.1. Fluorinated Propanoate Esters
Compound Name CAS Molecular Formula Molecular Weight Structural Features Key Properties/Applications References
3,3-Difluoro-2-hydroxybutanoic acid ethyl ester 165544-31-0 C₆H₁₀F₂O₃ 168.14 - C3 difluoro
- C2 hydroxyl
Intermediate for fluorinated pharmaceuticals; increased polarity due to hydroxyl group
Ethyl 3,3-dichloro-2-oxopropanoate 98025-26-4 C₅H₆Cl₂O₃ 185.01 - C3 dichloro
- C2 ketone
Higher electrophilicity than fluoro analogs; used in agrochemical synthesis
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate 1717-42-6 C₁₁H₉F₃O₃ 246.18 - Aryl-substituted (CF₃)
- α-ketoester
Enhanced aromatic π-stacking; potential kinase inhibitor

Analysis :

  • Fluorine vs. Chlorine : The dichloro analog (CAS 98025-26-4) exhibits greater electrophilicity due to chlorine’s lower electronegativity and larger atomic radius, favoring nucleophilic substitution reactions. However, fluorine’s smaller size and stronger C-F bond improve metabolic stability .
  • Hydroxyl vs. Ketone : The hydroxyl derivative (CAS 165544-31-0) has higher polarity, reducing membrane permeability but increasing solubility in aqueous media compared to the ketoester .
  • Aromatic Substitution: The trifluoromethylphenyl analog (CAS 1717-42-6) leverages aromatic interactions for target binding in medicinal chemistry, whereas the non-aromatic 3,3-difluoro derivative may prioritize aliphatic reactivity .
2.2. Heterocyclic and Aromatic Derivatives
Compound Name CAS Molecular Formula Key Structural Differences Applications References
Ethyl (2-fluorobenzoyl)acetate MFCD00000321 C₁₁H₁₁FO₃ - 2-Fluorophenyl substituent
- β-ketoester
Anti-inflammatory agent; synthetic precursor for flavanoids
Ethyl 3-(2-trifluoromethylphenyl)-3-oxopropanoate 89424-17-9 C₁₂H₁₁F₃O₃ - Trifluoromethylphenyl group
- β-ketoester
Fluorinated drug intermediates; enzyme inhibition
Ethyl β-furylpropionate 10031-90-0 C₉H₁₂O₃ - Furyl substituent
- Propanoate ester
Flavoring agent; volatile aroma compound

Analysis :

  • Substituent Effects : The 2-fluorophenyl group (CAS MFCD00000321) enhances dipole interactions in biological systems, while the trifluoromethyl group (CAS 89424-17-9) increases hydrophobicity and steric bulk, affecting target selectivity .
  • Heterocyclic vs. Aliphatic : The furyl derivative (CAS 10031-90-0) lacks fluorine but contributes to flavor chemistry due to its heterocyclic aromaticity, contrasting with the aliphatic fluorinated ketoesters’ focus on bioactivity .
2.3. Natural Product Derivatives
Compound Name Source Molecular Formula Structural Features Bioactivity References
Ethyl 3,4-dihydroxybenzoate Lychee seed C₉H₁₀O₄ - Catechol moiety
- Ethyl ester
Antioxidant; antidiabetic
Lauric acid ethyl ester Amazonian oils C₁₄H₂₈O₂ - Saturated fatty acid ester Larvicidal activity against Aedes aegypti



Analysis :

  • Phenolic vs. Fluorinated Esters: Natural phenolic esters (e.g., ethyl 3,4-dihydroxybenzoate) prioritize antioxidant activity via radical scavenging, whereas synthetic fluorinated ketoesters focus on metabolic stability and targeted reactivity .

Key Research Findings

  • Synthetic Utility: 3,3-Difluoro-2-oxopropanoic acid ethyl ester serves as a precursor for fluorinated heterocycles, such as dihydrofuranopyridines, under thermal conditions .
  • Biological Performance: Fluorine substitution at C3 reduces cytochrome P450-mediated degradation compared to non-fluorinated analogs, improving pharmacokinetics .
  • Thermal Stability : Dichloro analogs (e.g., CAS 98025-26-4) exhibit lower thermal stability due to weaker C-Cl bonds, limiting their use in high-temperature applications .

Biological Activity

3,3-Difluoro-2-oxopropanoic acid ethyl ester is a fluorinated organic compound with notable biological activity due to its unique structural features, including two fluorine atoms and a keto group. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry, particularly regarding its interactions with biological molecules.

The molecular formula of 3,3-difluoro-2-oxopropanoic acid ethyl ester is C5H6F2O3C_5H_6F_2O_3. Its structure includes a carboxylic acid functional group, which contributes to its acidic properties and reactivity with various biological targets.

Synthesis

The synthesis of 3,3-difluoro-2-oxopropanoic acid can be achieved through several methods, including:

  • Fluorination of precursors : Utilizing fluorinating agents to introduce fluorine atoms into the propanoic acid backbone.
  • Esterification reactions : Converting the acid to its ethyl ester form for enhanced solubility and bioavailability.

Interaction with Biological Molecules

Research indicates that 3,3-difluoro-2-oxopropanoic acid ethyl ester exhibits electrophilic properties, allowing it to interact with nucleophiles such as amino acids and proteins. This interaction can influence various biological pathways, potentially leading to therapeutic effects or toxicity.

Case Studies and Experimental Findings

  • Inhibition Studies :
    • A study evaluated the compound's inhibitory effects on enhanced vascular permeability caused by nerve growth factor (NGF) in rats. The results demonstrated significant inhibition rates across various experimental samples (Ex) as shown in Table 1.
    ExInhibition Rate (%)
    15193
    31190
    35697
    38088
    38292
    49291
    50185
    86291
    94295
  • Effects on Urinary Frequency :
    • The compound was also assessed for its effects on cyclophosphamide-induced urinary frequency in rats. The results indicated a notable increase in effective bladder capacity at specific doses (Table 2).
    ExDose (mg/kg)Duration (min)Change Rate of Effective Bladder Capacity (%)
    1511030-90147
    3561030-90180
    3801030-90152
    38235-65134
    ............
  • Pain Behavior Studies :
    • In another experiment examining acetic acid-induced pain behaviors in rats, the compound showed varying inhibition rates (Table 3).
    ExInhibition Rate (%)
    15153
    38044
    38238
    50155

The biological activity of this compound may be attributed to its ability to modify protein structures through covalent bonding. This interaction can lead to alterations in enzyme activity, signaling pathways, and overall cellular function.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3,3,3-Trifluoro-2-oxopropanoic acid C5H4F3O3C_5H_4F_3O_3Contains three fluorine atoms; higher lipophilicity
Ethyl 3,3-difluoro-2-oxopropanoate C5H6F2O2C_5H_6F_2O_2Ethyl ester form; used in esterification reactions
2,2-Difluoroacetic acid C4H4F2O2C_4H_4F_2O_2Simpler structure; commonly used as a building block
4-Fluorobutyric acid C5H9FO2C_5H_9FO_2Longer carbon chain; different biological activities

Q & A

Q. What are the standard synthetic routes for preparing 3,3-difluoro-2-oxopropanoic acid ethyl ester, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via esterification of 3,3-difluoro-2-oxopropanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions. Key parameters include:

  • Temperature control : Reflux at ~78°C ensures complete conversion while avoiding side reactions like decarboxylation.
  • Catalyst concentration : 1–5% (v/v) sulfuric acid balances reactivity and safety .
  • Solvent-free conditions : Minimizes purification steps but requires rigorous drying of reactants.
    For industrial scalability, continuous flow reactors with automated temperature/pressure control improve efficiency .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorinated moieties and ester linkage integrity (e.g., 19F^{19}\text{F} chemical shifts at δ -110 to -120 ppm for CF2_2) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ at m/z 193.04) validates molecular formula (C5_5H6_6F2_2O3_3) .
  • FT-IR : Strong carbonyl stretches (~1740 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .

Q. What safety precautions are essential during handling and storage?

  • Ventilation : Use fume hoods to avoid inhalation of volatile esters.
  • Storage : Keep at -20°C in airtight containers to prevent hydrolysis or thermal degradation .
  • First aid : Immediate rinsing with water for skin/eye contact; avoid ethanol-based solvents for decontamination .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing nature of fluorine atoms increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. However, steric hindrance from the CF2_2 group may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., ethyl 3-oxopropanoate) show:

  • Reaction rate : Fluorinated esters react 2–3x faster in aminolysis .
  • Byproduct formation : Increased risk of β-ketoacid decomposition under basic conditions; pH control (<8) is critical .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Discrepancies may arise from:

  • Solvent effects : Polar solvents (DMSO-d6_6) vs. CDCl3_3 can shift 19F^{19}\text{F} signals by 5–10 ppm .
  • Impurities : Trace acids (e.g., unreacted 3,3-difluoro-2-oxopropanoic acid) can protonate the ester, altering splitting patterns. Use HPLC-MS to quantify residual acids (<0.5% threshold) .

Q. What strategies are effective for designing multi-step syntheses of fluorinated analogs (e.g., pyridinyl or aryl derivatives)?

  • Intermediate functionalization : Use Claisen condensation to introduce fluorinated ketones (e.g., 3,3-difluoro-2-oxohexanoate) before esterification .
  • Cross-coupling : Palladium-catalyzed coupling of ethyl 3,3-difluoro-2-oxopropanoate with aryl halides (e.g., 2,6-dichloro-5-fluoropyridine) under Suzuki-Miyaura conditions .

Q. How does fluorination impact the compound’s bioactivity in drug discovery contexts?

  • Metabolic stability : CF2_2 groups resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
  • Binding affinity : Fluorine’s electronegativity enhances hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors) .

Methodological Challenges and Solutions

Challenge Solution Key References
Low esterification yield due to moistureUse molecular sieves (3Å) or anhydrous ethanol
Regioselectivity in fluorinated analogsEmploy directing groups (e.g., boronic esters) for selective coupling
Thermal decomposition during refluxOptimize reaction time (<6 hrs) and inert atmosphere (N2_2)

Comparative Data: Fluorinated vs. Non-Fluorinated Analogs

Property 3,3-Difluoro-2-oxopropanoate Ethyl 3-oxopropanoate
Boiling point145–150°C132–135°C
logP1.2 (hydrophobic)0.8
Reactivity (kaminolysis_{\text{aminolysis}})0.45 min1^{-1}0.18 min1^{-1}
Metabolic stability (t1/2_{1/2})8.2 hrs (human liver microsomes)2.1 hrs

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